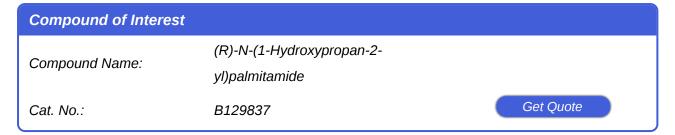




Physicochemical properties of N-palmitoyl-Ralaninol

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An In-depth Technical Guide on the Physicochemical Properties of N-palmitoyl-R-alaninol

Disclaimer: Direct experimental data on the physicochemical properties and biological activity of N-palmitoyl-R-alaninol is limited in publicly available scientific literature. Therefore, this guide has been compiled using theoretical calculations, data from its constituent molecules (Palmitic Acid and R-alaninol), general principles of N-acyl amino alcohol chemistry, and information from closely related analogs. This document is intended for research and development professionals and should be used as a foundational resource.

Introduction

N-palmitoyl-R-alaninol is a lipoamino acid, a class of lipid signaling molecules characterized by a fatty acid (palmitic acid) linked to an amino alcohol (R-alaninol) via an amide bond. This structure imparts amphiphilic properties, with a long hydrophobic alkyl chain and a polar headgroup containing a hydroxyl moiety. Lipoamino acids are of significant interest to researchers due to their structural similarity to endogenous signaling lipids like endocannabinoids and their potential therapeutic applications, which can include anti-inflammatory and analgesic effects.[1] The "R" designation specifies the stereochemistry at the chiral center of the alaninol backbone, which can be critical for biological activity and interaction with molecular targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of N-palmitoyl-R-alaninol, detailed protocols for its



synthesis and analysis, and a discussion of its potential biological roles based on related compounds.

Physicochemical Properties

The physicochemical properties of N-palmitoyl-R-alaninol are determined by its constituent parts: the 16-carbon saturated fatty acid tail and the chiral aminopropanol headgroup. Quantitative data for the precursor molecules are well-documented, while data for the final compound are largely theoretical.

Data Summary

The following tables summarize the key physicochemical data.

Table 1: General and Calculated Properties of N-palmitoyl-R-alaninol	
Property	Value
IUPAC Name	N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide
Molecular Formula	C19H39NO2
Molecular Weight	313.52 g/mol
Exact Mass	313.29808 u
Appearance	Predicted: White to off-white waxy solid

| Table 2: Physicochemical Properties of Precursor Molecules | | | :--- | :--- | | Property | Palmitic Acid | (R)-(-)-2-Amino-1-propanol (R-alaninol)[2] | | CAS Number | 57-10-3 | 35320-23-1 | | Molecular Formula | $C_{16}H_{32}O_2$ | C_3H_9NO | | Molecular Weight | 256.42 g/mol | 75.11 g/mol | | Melting Point | 62.9 °C | N/A (liquid at room temp.) | | Boiling Point | 351 °C | 166-168 °C | | Density | 0.853 g/cm³ | 0.963 g/mL at 20 °C | | Solubility | Insoluble in water; Soluble in ethanol, ether | Miscible with water |

| Table 3: Predicted and Analog-Derived Properties of N-palmitoyl-R-alaninol | | | :--- | :--- | :--- | | Property | Predicted/Analog Value | Basis/Comment | | Melting Point (°C) | Data not available | Expected to be a waxy solid with a melting point higher than palmitic acid. | | Boiling Point (°C) |



Data not available | High boiling point; likely to decompose under atmospheric pressure. | | Solubility | Predicted: Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Methanol, DMSO) | Based on the long alkyl chain and properties of similar N-acyl lipids. | | logP (Octanol/Water) | Predicted: > 6.0 | High value due to the dominant hydrophobic nature of the C16 acyl chain. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of N-palmitoyl-R-alaninol.

Synthesis of N-palmitoyl-R-alaninol via Mixed Anhydride Method

This protocol is adapted from a general method for the selective N-acylation of amino alcohols. [3] It involves the formation of a mixed anhydride from palmitic acid, which then selectively acylates the amino group of R-alaninol.

Materials:

- Palmitic Acid (C₁₆H₃₂O₂)
- (R)-(-)-2-Amino-1-propanol (R-alaninol)[2]
- Methanesulfonyl Chloride (MsCl)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- · Demineralized Water
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)



- · Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Methodology:

- Mixed Anhydride Formation:
 - In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve palmitic acid (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
 - Cool the solution to 0 °C using an ice bath.
 - Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution.
 - Allow the reaction to stir at 0 °C for 1 hour. The formation of the mixed anhydride will occur, often visible as a slight cloudiness due to the precipitation of triethylammonium chloride.
- Acylation Reaction:
 - In a separate flask, dissolve R-alaninol (1.2 equivalents) in anhydrous dichloromethane.
 - Slowly add the R-alaninol solution to the mixed anhydride reaction mixture at 0 °C.
 - Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup:
 - Quench the reaction by adding demineralized water.
 - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.





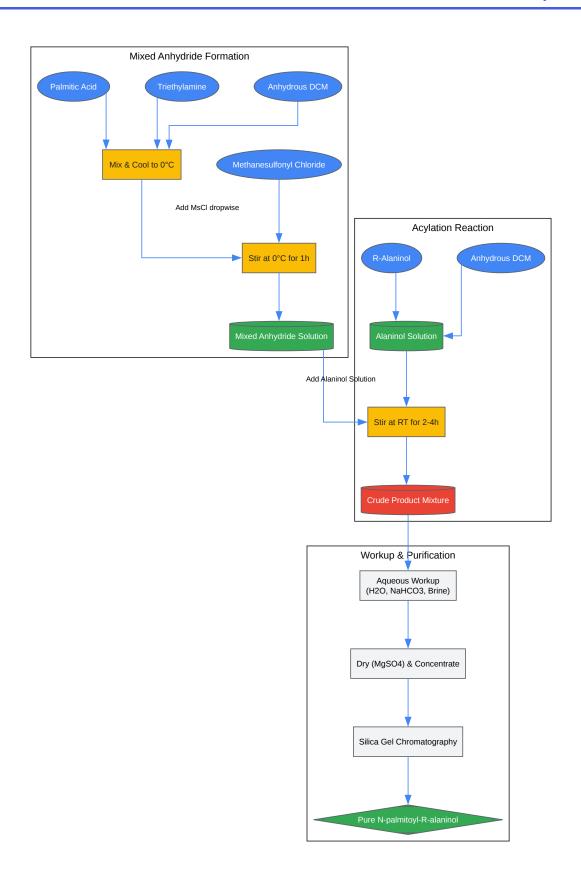


• Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

• Purification:

• Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexane) to yield pure N-palmitoyl-R-alaninol.





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Caption: Workflow for the synthesis of N-palmitoyl-R-alaninol.



Characterization Protocols

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Methodology: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or MeOD). Acquire ¹H NMR and ¹³C NMR spectra.
- Expected ¹H NMR signals:
 - A triplet around 0.88 ppm corresponding to the terminal methyl group of the palmitoyl chain.
 - A broad singlet around 1.25 ppm for the -(CH₂)₁₂- methylene protons.
 - A multiplet around 1.6 ppm for the β-methylene protons of the palmitoyl chain.
 - A triplet around 2.2 ppm for the α -methylene protons (-CH₂-CO) of the palmitoyl chain.
 - A doublet for the methyl group of the alaninol moiety.
 - Multiplets for the -CH- and -CH₂OH protons of the alaninol moiety.
 - A broad signal for the amide N-H proton.
 - A signal for the hydroxyl O-H proton.
- Expected ¹³C NMR signals:
 - A signal around 14 ppm for the terminal methyl carbon.
 - Multiple signals between 22-34 ppm for the palmitoyl methylene carbons.
 - A signal around 174-176 ppm for the amide carbonyl carbon.
 - Signals corresponding to the three carbons of the alaninol backbone.
- Mass Spectrometry (MS):



- Methodology: Analyze the sample using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.
- Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 314.3. Other adducts such as [M+Na]⁺ may also be observed. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of N-palmitoyl-R-alaninol are not currently available. However, based on its chemical structure and the known functions of related molecules, we can infer potential biological roles.

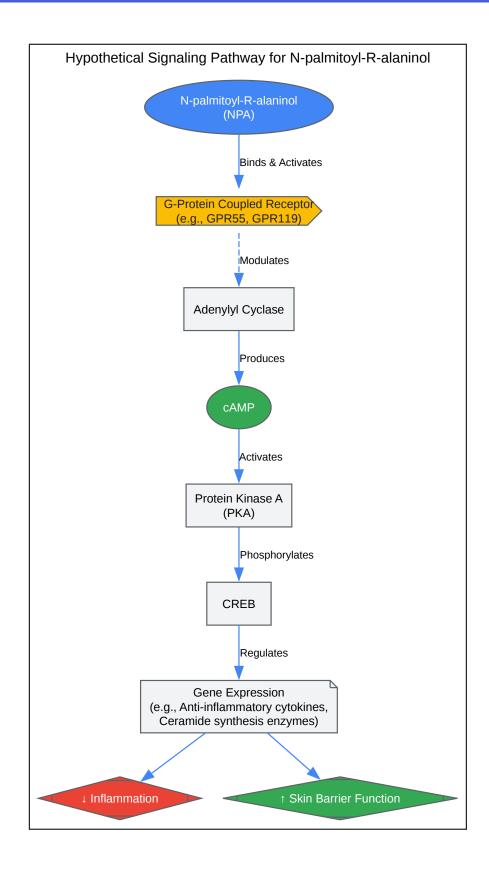
Relationship to the Endocannabinoidome

N-palmitoyl-R-alaninol belongs to the broad family of N-acyl amides, which are part of the expanded endocannabinoid system, or "endocannabinoidome".[4] A closely related analog, N-palmitoyl ethanolamine (PEA), is a well-studied anti-inflammatory and analgesic agent. Another analog, N-palmitoyl serinol, has been shown to improve the skin's permeability barrier by stimulating ceramide production through a cannabinoid receptor 1 (CB1)-dependent mechanism in skin inflammation models.[5] It is plausible that N-palmitoyl-R-alaninol could exhibit similar activities, potentially interacting with receptors or enzymes within this system.

Hypothetical Signaling Pathway

Given the activity of its analogs, N-palmitoyl-R-alaninol could potentially modulate inflammatory responses and cellular homeostasis. One hypothetical pathway involves interaction with a G-protein coupled receptor (GPCR), leading to downstream signaling that affects gene expression related to inflammation or lipid metabolism. For example, activation of a receptor could lead to the inhibition of pro-inflammatory transcription factors like NF-κB or the activation of pathways that enhance ceramide synthesis, which is crucial for skin barrier function.





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Caption: Hypothetical signaling pathway for N-palmitoyl-R-alaninol.



Conclusion

N-palmitoyl-R-alaninol is a chiral lipoamino acid with predicted physicochemical properties that make it a compelling candidate for research in dermatology, pharmacology, and materials science. While direct experimental data is sparse, this guide provides a robust framework for its chemical synthesis and characterization based on established methods. The potential for biological activity, inferred from structurally similar molecules, suggests that N-palmitoyl-R-alaninol may play a role in modulating inflammatory processes and cellular lipid metabolism. Further investigation is required to elucidate its specific properties and biological functions, and the protocols and data presented herein serve as a valuable starting point for such research endeavors.

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